N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
Description
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a nitrobenzamide group, and a chlorobenzyl moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-14-7-2-1-4-12(14)9-21-10-18-16(20-21)19-15(23)11-5-3-6-13(8-11)22(24)25/h1-8,10H,9H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIDXLJEGZUWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common approach is the reaction of 1H-1,2,4-triazol-3-ylamine with 2-chlorobenzyl chloride followed by nitration of the resulting intermediate with nitric acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: The compound exhibits cytotoxic properties, suggesting its use in the development of anticancer drugs.
Industry: Its unique chemical structure makes it valuable in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the triazole ring play crucial roles in binding to enzymes or receptors, leading to biological effects such as enzyme inhibition or modulation of cellular processes.
Comparison with Similar Compounds
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, nitrobenzamide derivatives, and chlorobenzyl compounds.
Uniqueness: The presence of both the nitro group and the triazole ring in the same molecule provides distinct chemical and biological properties compared to other compounds in this class.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
